Fmoc-Aph(Hor)-OH, or 9-fluorenylmethoxycarbonyl-2-amino-3-(4-hydroxyphenyl)propanoic acid, is a synthetic amino acid derivative commonly used in peptide synthesis. It serves as a crucial building block in the production of various peptides, including therapeutic agents like degarelix, which is utilized in hormone therapy for prostate cancer treatment. The compound is characterized by its complex structure and functionality, making it a versatile reagent in organic chemistry.
Fmoc-Aph(Hor)-OH falls under the category of protected amino acids, specifically those that utilize the Fmoc (9-fluorenylmethoxycarbonyl) protecting group. This classification is vital for its role in peptide synthesis, where protection of the amino group allows for selective reactions without unwanted side reactions.
The primary method for synthesizing Fmoc-Aph(Hor)-OH is through solid-phase peptide synthesis (SPPS). This technique involves the stepwise assembly of amino acids on a solid support, allowing for efficient purification and yield maximization.
The synthesis process requires careful control over reaction conditions, including temperature and pH, to ensure high purity and yield. Techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) are typically employed for purification .
The molecular formula of Fmoc-Aph(Hor)-OH is C₁₉H₁₉N₃O₄. Its structure features a fluorenylmethoxycarbonyl group that protects the amino functionality, allowing for selective reactions during peptide synthesis.
The compound has a molecular weight of approximately 341.37 g/mol. Its structural integrity is crucial for its role in forming stable peptides during synthesis .
Fmoc-Aph(Hor)-OH participates in various chemical reactions primarily related to peptide bond formation. The key reactions include:
The efficiency of these reactions can be influenced by factors such as solvent choice, temperature, and concentration of reagents. Optimization of these parameters is essential for achieving high yields and purity in synthesized peptides .
The mechanism of action for Fmoc-Aph(Hor)-OH primarily revolves around its role as a building block in peptide synthesis:
Relevant data regarding its purity and stability are often provided by suppliers through Certificates of Analysis .
Fmoc-Aph(Hor)-OH finds significant applications in:
Fmoc-Aph(Hor)-OH (chemical name: N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[(4S)-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]-L-phenylalanine) serves as a critical building block in SPPS for complex peptides like the prostate cancer drug degarelix. Its molecular structure (C₂₉H₂₆N₄O₇, MW: 542.4 g/mol) features a base-sensitive dihydroorotyl (Hor) group attached to a phenylalanine derivative, necessitating optimized protocols to prevent hydantoin rearrangement during synthesis [1] [2].
Table 1: Key Properties of Fmoc-Aph(Hor)-OH
Property | Specification |
---|---|
Molecular Formula | C₂₉H₂₆N₄O₇ |
Molecular Weight | 542.4 g/mol |
Purity (HPLC) | ≥96% (L-isomer); ≥99% (D-isomer) |
Appearance | White to off-white (L); Light pink (D) powder |
Storage Conditions | Room temperature |
In degarelix synthesis (sequence: Ac-D-2Nal-D-4Cpa-D-3Pal-Ser-4Aph(Hor)-D-4Aph(Cbm)-Leu-Lys(iPr)-Pro-D-Ala-NH₂), Fmoc-Aph(Hor)-OH is incorporated at position 5 using Rink amide MBHA resin. The standard cycle involves:
Convergent SPPS (CSPPS) strategies mitigate risks associated with linear synthesis of Hor-containing peptides. Fmoc-Aph(Hor)-OH is first integrated into shorter fragments (<15 amino acids), which are purified before ligation:
Orthogonal handles (e.g., azidolysine) allow late-stage bioconjugation. For example, DBCO-maleimide linkers clicked to azidolysine enable cysteine-specific conjugation to antibodies, leveraging Fmoc-Aph(Hor)-OH’s role in albumin-binding motifs [5].
Traditional Fmoc deprotection with piperidine accelerates dihydroorotyl → hydantoin rearrangement due to nucleophilic attack on the Hor group (Scheme 1, [2]). Tert-butylamine (TBA) in DMF (10–30% v/v) offers a superior alternative:
Table 2: Fmoc Cleavage Efficiency with Different Bases
Base | Concentration | Time (min) | Hydantoin Impurity |
---|---|---|---|
Piperidine | 20% in DMF | 2 | ≤5% |
Morpholine | 20% in DMF | 15 | ≤2% |
Tert-butylamine | 20% in DMF | 8 | ≤0.15% |
Orthogonal protection is essential for synthesizing Fmoc-Aph(Hor)-OH-containing peptides with post-SPPS modifications:
Dual-functionalized peptides leverage orthogonality via:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3